[2-(5-Fluoro-6-phenylpyrimidin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol
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Overview
Description
[2-(5-Fluoro-6-phenylpyrimidin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol is a complex organic compound that features a unique combination of a fluorinated pyrimidine ring and an octahydrocyclopenta[c]pyrrole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(5-Fluoro-6-phenylpyrimidin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol typically involves multi-step organic reactions One common approach is to start with the preparation of the fluorinated pyrimidine ring, followed by the construction of the octahydrocyclopenta[c]pyrrole moiety
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
[2-(5-Fluoro-6-phenylpyrimidin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
In biological research, [2-(5-Fluoro-6-phenylpyrimidin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [2-(5-Fluoro-6-phenylpyrimidin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol involves its interaction with specific molecular targets. The fluorinated pyrimidine ring may bind to enzymes or receptors, modulating their activity. The octahydrocyclopenta[c]pyrrole structure may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
[4-(5-Bromopyridin-3-yl)-6-phenylpyrimidin-2-yl]-thiourea: This compound shares a similar pyrimidine ring structure but differs in its substituents and overall structure.
[6-Phenylpyrimidin-2-amine]: Another compound with a pyrimidine ring, but with different functional groups and properties.
Uniqueness
The uniqueness of [2-(5-Fluoro-6-phenylpyrimidin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol lies in its combination of a fluorinated pyrimidine ring and an octahydrocyclopenta[c]pyrrole structure. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H20FN3O |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
[2-(5-fluoro-6-phenylpyrimidin-4-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]methanol |
InChI |
InChI=1S/C18H20FN3O/c19-15-16(13-5-2-1-3-6-13)20-12-21-17(15)22-9-14-7-4-8-18(14,10-22)11-23/h1-3,5-6,12,14,23H,4,7-11H2 |
InChI Key |
IZDCMBPFAIJMTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC2(C1)CO)C3=NC=NC(=C3F)C4=CC=CC=C4 |
Origin of Product |
United States |
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